N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the thiazole ring, followed by its attachment to the quinoline core through amide bond formation. Specific reagents and catalysts, such as Lawesson’s reagent for thionation and various amines for amide formation, are often employed .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline or thiazole rings, potentially altering the compound’s properties.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, particularly at the thiazole ring or the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the thiazole or quinoline rings .
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
- N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
- N-(4-methyl-1,3-thiazol-2-yl)-3-phenylacrylamide
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide is unique due to its combination of a quinoline core with a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development .
Properties
CAS No. |
852304-29-1 |
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Molecular Formula |
C14H11N3O2S |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C14H11N3O2S/c1-8-7-20-14(15-8)17-13(19)10-6-12(18)16-11-5-3-2-4-9(10)11/h2-7H,1H3,(H,16,18)(H,15,17,19) |
InChI Key |
FBMMOLXMDZIDPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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